

# Technical Guide: Early-Phase Clinical Trial Results of JNJ-26489112

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ-26489112**

Cat. No.: **B1673008**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for **JNJ-26489112**, an investigational anticonvulsant drug. The development of **JNJ-26489112** was discontinued in 2013[1]. The data presented here is primarily derived from a Phase IIa proof-of-concept study in patients with photosensitive epilepsy (NCT00579384)[2][3][4].

## Pharmacokinetic Data

Plasma concentrations of **JNJ-26489112** were evaluated in a multicenter, single-blind, placebo-controlled, sequential dose, exploratory study involving 12 adult patients with idiopathic photosensitive epilepsy[2][5]. Blood and plasma samples were collected for pharmacokinetic analysis[2][5]. The key pharmacokinetic parameters are summarized in the table below.

| Dosage (Single Oral Dose) | Mean Cmax (µg/mL) | Median tmax (hours) |
|---------------------------|-------------------|---------------------|
| 1000 mg                   | ~16               | 3.73 - 5.04         |
| 2000 mg                   | ~28               | 3.73 - 5.04         |
| 3000 mg                   | ~42               | 3.73 - 5.04         |

Table 1: Summary of Pharmacokinetic Parameters of **JNJ-26489112**. Plasma exposure of **JNJ-26489112** increased proportionally with the dose. The median time to reach maximum plasma

concentration (tmax) was similar across all three dose groups[2][5]. Co-administration of **JNJ-26489112** did not appear to affect the concentrations of other antiepileptic drugs (AEDs)[2][5].

## Pharmacodynamic Data

The primary pharmacodynamic endpoint of the study was the effect of **JNJ-26489112** on the photoparoxysmal-EEG response (PPR) induced by intermittent photic stimulation (IPS)[2][5]. A positive response was defined as a reduction of the standardized photosensitive range (SPR) in  $\geq 3$  out of 4 consecutive time points in  $\geq 1$  eye condition on either day 2 or 3 compared with baseline (day 1)[2][5]. Complete suppression was defined as the disappearance of an IPS-induced PPR (SPR=0)[2][5].

| Dosage (Single Oral Dose) | Positive Response Rate | Complete Suppression Rate |
|---------------------------|------------------------|---------------------------|
| 1000 mg                   | 3/4 patients           | 0/4 patients              |
| 2000 mg                   | 3/4 patients           | 1/4 patient               |
| 3000 mg                   | 2/3 patients           | 2/3 patients              |

Table 2: Pharmacodynamic Response to **JNJ-26489112** in Patients with Photosensitive Epilepsy. The majority of patients showed a positive response following administration of **JNJ-26489112**[2][5]. A dose-dependent effect was observed for the complete suppression of the SPR[2][5].

## Experimental Protocol: Phase IIa Study in Photosensitive Epilepsy (NCT00579384)

This study was a multicenter, single-blind, within-subject, placebo-controlled, sequential dose, exploratory trial[2][5].

Patient Population: 12 adult patients (3 men, 9 women) with idiopathic photosensitive epilepsy, with and without concomitant AED therapy[2][4][5].

Study Design:

- Day 1 (Baseline): Patients received a single oral dose of placebo.
- Day 2: Patients received a single oral dose of **JNJ-26489112**.
- Day 3: Patients received a second single oral dose of placebo.

#### Dose Escalation:

- Cohort 1 (n=4): 1000 mg of **JNJ-26489112**.
- Subsequent Cohorts: The dose was escalated to a maximum of 3000 mg[2][5].

#### Assessments:

- Standardized Intermittent Photic Stimulation (IPS): Performed under three eye conditions (open, during closure, and closed) for up to 12 hours after dosing on each day[2][5].
- Electroencephalogram (EEG): The standardized photosensitive range (SPR) was calculated for each eye condition at each time point based on blinded EEG data[2][5].
- Pharmacokinetics: Blood and plasma samples were collected for pharmacokinetic evaluations and to measure concurrent AED concentrations[2][5].
- Safety: Assessed through adverse event reporting, vital signs, 12-lead ECG, physical and neurological examinations, and laboratory assessments[4].

## Mechanism of Action

The precise mechanism of action of **JNJ-26489112** is unknown[1]. It was designed as a successor to topiramate but lacks activity against carbonic anhydrase, which was expected to result in fewer side effects[1].

## Visualizations

As the mechanism of action and specific signaling pathways for **JNJ-26489112** are not defined, a diagram of the experimental workflow for the Phase IIa clinical trial is provided below.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. JNJ-26489112 - Wikipedia [en.wikipedia.org]
- 2. Evaluation of JNJ-26489112 in patients with photosensitive epilepsy: a placebo-controlled, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Early-Phase Clinical Trial Results of JNJ-26489112]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673008#early-phase-clinical-trial-results-for-jnj-26489112]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)